molecular formula C14H9NO2 B167232 1-Aminoanthraquinone CAS No. 82-45-1

1-Aminoanthraquinone

Cat. No.: B167232
CAS No.: 82-45-1
M. Wt: 223.23 g/mol
InChI Key: KHUFHLFHOQVFGB-UHFFFAOYSA-N
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Description

1-Aminoanthracene-9,10-dione is an organic compound with the molecular formula C14H9NO2. It is a derivative of anthracene, characterized by the presence of an amino group at the first position and two ketone groups at the ninth and tenth positions. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Mechanism of Action

Target of Action

1-Aminoanthraquinone (AAQ) is primarily used in the preparation of diverse anthraquinone dyes . It is synthesized industrially using anthraquinone-1-sulfonic acid and 1-nitroanthraquinone . The primary targets of AAQ are the molecules that interact with these dyes, contributing to their color fastness and extreme properties .

Mode of Action

The mode of action of AAQ involves intramolecular charge transfer (ICT) in its excited state . The twisted geometry of its amino group has been recommended for the twisted ICT (TICT) state . This TICT process is ultrafast, occurring in approximately 110 fs .

Biochemical Pathways

The biochemical pathways affected by AAQ involve the photoinduced charge transfer and radiationless dynamics in anthraquinone pharmaceutical products . Following photoexcitation, conformational relaxation via twisting of the amino group, charge transfer, and the intersystem crossing (ISC) processes are the major relaxation pathways responsible for the ultrafast nonradiative decay of the excited S1 state .

Pharmacokinetics

The synthesis of aaq involves a continuous-flow method, which safely and efficiently produces aaq through the ammonolysis of 1-nitroanthraquinone at high temperatures . The yield of AAQ can be as high as 88% under optimized conditions .

Result of Action

The result of AAQ’s action is the production of a wide range of anthraquinone dyes . These dyes are used where extreme properties and color fastness or special colors are required . The ultrafast TICT dynamics of AAQ, observed from the major vibrational modes of AAQ, indicate the efficiency of the charge transfer process .

Action Environment

The action of AAQ strongly depends on its solvent properties . For instance, the solvation dynamics of dimethylsulfoxide (DMSO), including hydrogen bonding, are crucial to understanding the reaction dynamics of AAQ with the ultrafast structural changes accompanying the TICT . Additionally, the reaction temperature plays a significant role in the synthesis of AAQ .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminoanthracene-9,10-dione can be synthesized through several methods. One effective method involves the amidation of weakly reactive amines with sterically hindered carboxylic acids using COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) as a coupling agent . This method is straightforward and efficient, allowing for the synthesis of 1-aminoanthracene-9,10-dione carboxamides.

Industrial Production Methods: Industrial production of 1-aminoanthracene-9,10-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as super-critical fluid chromatography (SFC) aids in the chiral separation of optically active amide derivatives from impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Aminoanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of anthracene-9,10-diol.

    Substitution: Formation of various substituted anthracene derivatives.

Scientific Research Applications

1-Aminoanthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its role in the development of anticancer agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

1-Aminoanthracene-9,10-dione can be compared with other anthracene derivatives such as:

Properties

IUPAC Name

1-aminoanthracene-9,10-dione
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InChI

InChI=1S/C14H9NO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H,15H2
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InChI Key

KHUFHLFHOQVFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H9NO2
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Related CAS

28411-42-9
Record name Poly(1-amino-9,10-anthraquinone)
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DSSTOX Substance ID

DTXSID2052572
Record name 1-Aminoanthraquinone
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Molecular Weight

223.23 g/mol
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Physical Description

Ruby-red solid; [Merck Index] Dark red to brown crystalline powder; [Acros Organics MSDS]
Record name 1-Aminoanthraquinone
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CAS No.

82-45-1, 25620-59-1
Record name 1-Aminoanthraquinone
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Record name Aminoanthraquinone (mixed isomers)
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Record name 1-AMINOANTHRAQUINONE
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Synthesis routes and methods I

Procedure details

β-aminoanthraquinone; 1,4diaminoanthraquinone; 1,5-diaminoanthraquinone; 1-amino-4-acetylaminoanthraquinone; 1-amino-4-benzoylamino anthraquinone; 1-amino-5-acetylamino-anthraquinone; 1-amino-5-benzoylamino-anthraquinone; 1-amino-4-nitro-anthraquinone; 1-amino-5-nitro-anthraquinone; 1-amino-4-bromo-anthraquinone; 1-amino-4-methylamino-anthraquinone; 1-amino-4-phenylamino-anthraquinone.
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Synthesis routes and methods II

Procedure details

The product obtained by the nitration process is accompanied by 2-nitroanthraquinone and 1,5-, 1,8-, 1,6-, and 1,7-dinitroanthraquinone, undesirable contaminants. In order to obtain high quality 1-aminoanthraquinone from this product, multiple purification steps are required after the nitration and reduction reactions.
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Synthesis routes and methods III

Procedure details

0.50 g of 1-benzyloxycarbonylaminoanthraquinone, 25 ml of ethanol and 25 ml of 50% strength aqueous sodium hydroxide solution were heated under reflux for 6 hours and the solution was then concentrated in vacuo. The residue was taken up in chloroform/water, the phases were separated and the organic phase was washed twice with water. The organic phase was concentrated in vacuo and 0.30 g of 1-aminoanthraquinone (99% pure; 95% of theory) was obtained.
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1-benzyloxycarbonylaminoanthraquinone
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Synthesis routes and methods IV

Procedure details

500 Parts of water, 20 parts of hydrazine hydrate and 100 parts of 30% sodium hydroxide solution are heated to 70°. 51 Parts of 1-nitro-anthraquinone are entered over the course of 1 hour. The temperature of the reaction mixture is kept at between 70° and 75°. After the addition of the whole amount of 1-nitroanthraquinone, the suspension is heated to 80° and stirred for 1 hour. 70 Parts of 40% sodium hydroxide solution are subsequently added. The reaction mass is then stirred at 90° over the course of 90 minutes and filtered. The precipitate is washed with water until the filtrate is colourless and neutral, and then dried. 43 Parts of 1-amino-anthraquinone are obtained.
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Synthesis routes and methods V

Procedure details

6.3 g of 4-aminoanthrone are dissolved in 100 ml of hot 1 N KOH. Air is then passed through the solution at 80° C until the yellow exudation from a spot test has disappeared. After filtering off and washing until neutral, 4.5 g of product containing 58.2% of 1-aminoanthraquinone (39% yield) are obtained. On boiling with toluene, which dissolves the 1-aminoanthraquinone, a yellow residue is obtained which according to analysis, NMR-spectrum, IR-spectrum, mass spectrum and molecular weight determination is 4,4' -diamino-dihydrodianthrone (melting point: 251°-253° C).
Name
4-aminoanthrone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Aminoanthraquinone
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Customer
Q & A

Q1: What is the molecular formula and weight of 1-aminoanthraquinone?

A1: The molecular formula of this compound is C14H9NO2, and its molecular weight is 223.23 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly use techniques like UV-Vis, FTIR, 1H NMR, and 13C NMR spectroscopy to characterize this compound. [, ] These techniques provide information about the compound's electronic transitions, functional groups, and carbon-hydrogen framework. []

Q3: What are the common synthetic routes for producing this compound?

A3: this compound is typically synthesized through the reduction of 1-nitroanthraquinone. Several methods are employed for this reduction, including:

  • Catalytic hydrogenation: This method utilizes catalysts like palladium on carbon (Pd/C) or Raney nickel (R-Ni) in the presence of hydrogen gas. [, , ] This method can be carried out under mild conditions and often results in high yields and purity. [, ]
  • Hydrazine hydrate reduction: This method utilizes hydrazine hydrate as the reducing agent in the presence of a catalyst like FeO(OH). [] It can achieve high yields (up to 98%) with minimal catalyst deactivation. []
  • Amination: This method involves reacting 1-nitroanthraquinone with ammonia in a pipeline reactor under high temperature and pressure. []

Q4: Can sulfur be used in the reduction process for this compound synthesis?

A4: Yes, adding sulfur to the sodium sulfide reduction process can be beneficial. It helps to moderate the basicity of the reaction medium, reducing the hydrolysis of nitroanthraquinone and ultimately improving product yield while decreasing the required amount of sodium sulfide. []

Q5: What is a unique characteristic of the reaction between 1-amino-2-hydroxyanthraquinone and 4-bromobenzoyl chloride?

A5: The reaction between 1-amino-2-hydroxyanthraquinone and 4-bromobenzoyl chloride simultaneously results in both benzoylation and the formation of an oxazole ring. This unusual reactivity is attributed to the presence of intramolecular hydrogen bonding. []

Q6: What is the primary use of this compound?

A6: this compound serves as a crucial intermediate in the synthesis of various anthraquinone dyes and pigments. [, , ] It is particularly important in the production of vat dyes, a class of dyes known for their excellent colorfastness. []

Q7: What other applications does this compound have?

A7: Beyond its role in dye synthesis, this compound and its derivatives show promise in:

  • Pharmaceutical research: this compound derivatives are being investigated for their potential pharmacological activities, including analgesic properties. [, ]
  • Adsorption studies: Modified banana peel, studied for its potential to remove anionic dyes like Acid Blue 25 (structurally similar to this compound), provides insights into antagonist-P2 receptor interactions relevant to pharmacological research. []

Q8: How does the structure of this compound influence its properties as a dye intermediate?

A8: The presence of the amino group in this compound allows for various chemical modifications, leading to a wide range of colors and properties in the resulting dyes. For instance, the amino group can be diazotized and coupled with other aromatic compounds to generate azo dyes. [] Additionally, it can undergo alkylation or acylation reactions to introduce further functionalities. [, ]

Q9: What methods are used to determine the solubility of this compound?

A9: Studies have investigated the solubility of this compound in supercritical carbon dioxide (scCO2) using various semi-empirical models. [] These models correlate solubility with CO2 density and provide valuable information for optimizing dyeing processes using scCO2 as a solvent. []

Q10: What are the material compatibility considerations for this compound?

A10: When using this compound, compatibility with other materials, particularly in dye formulations, is crucial. Factors to consider include solubility in various solvents, stability in the presence of other components, and potential for unwanted reactions.

Q11: What is the environmental impact of this compound and its derivatives?

A11: The environmental impact of this compound and related compounds, especially those used in dyeing processes, is an area of concern. Research is focused on understanding their ecotoxicological effects and developing strategies for mitigating any negative impacts. []

Q12: Does this compound exhibit any catalytic properties?

A12: While not a traditional catalyst, this compound can participate in photochemical reactions. Studies show that visible light irradiation of this compound in the presence of sodium sulfite or sodium sulfide leads to the formation of sodium this compound-2-sulfonate and -2-thiolate, respectively. []

Q13: How is computational chemistry used in research on this compound?

A13: Computational chemistry plays a crucial role in understanding the properties and reactivity of this compound.

  • Theoretical studies: These studies utilize quantum chemical calculations to investigate properties like electronic structure, excited state dynamics, and solvent effects on intramolecular charge transfer. [, ] These calculations provide insights into factors influencing the compound's photophysical and photochemical behavior.

Q14: What are the key findings from computational studies on this compound?

A14: Computational studies have revealed important insights into this compound:

  • Intramolecular charge transfer (ICT): Calculations confirm the presence of ICT in the excited state of this compound, which is influenced by solvent polarity and the twisting of the amino group. [, ]
  • Excited state dynamics: Theoretical studies suggest that internal conversion and intersystem crossing are crucial pathways for the ultrafast deactivation of the excited state, often involving twisting of the amino group. []

Q15: Are there any studies on the photocycloaddition reactions of this compound?

A15: Yes, research has explored the photocycloaddition reactions of this compound with olefins and dienes, leading to the formation of oxetane rings. [, ] These reactions typically proceed via exciplex formation between the excited state of this compound and the olefin or diene. [, ]

Q16: What is known about the fluorescence properties of this compound?

A16: Studies have examined the fluorescence properties of this compound under various conditions. For instance, research using picosecond time-resolved fluorescence spectroscopy in a supersonic jet provided insights into intramolecular hydrogen bonding and its influence on fluorescence dynamics. []

Q17: Has research explored the formation of colloids using this compound?

A17: Yes, this compound colloids have been prepared using the reprecipitation method. [] Fluorescence studies on these colloids revealed red-shifted emission spectra compared to individual molecules, suggesting strong stacking interactions between this compound molecules within the colloidal particles. []

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